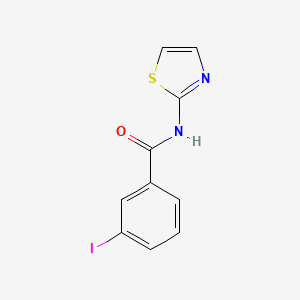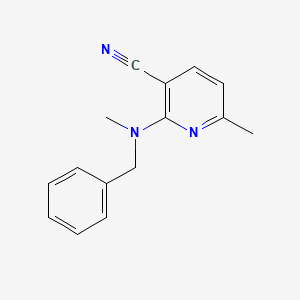
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 2-position and a methyl group at the 6-position of the nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-methylnicotinonitrile with benzylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl group but different functional groups.
PRL-8-53: A nootropic compound with a benzylmethylamino group but different core structure.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-12-8-9-14(10-16)15(17-12)18(2)11-13-6-4-3-5-7-13/h3-9H,11H2,1-2H3 |
Clave InChI |
YVHSKXPHNAHZBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



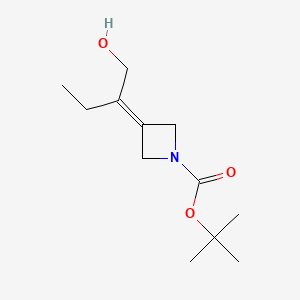
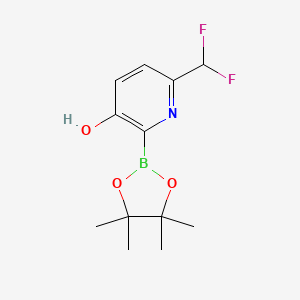



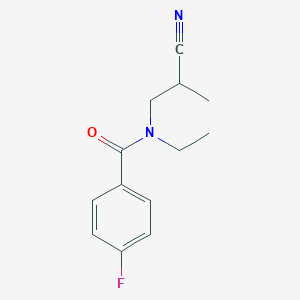
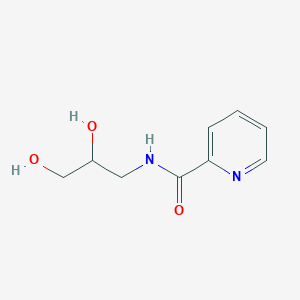
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)


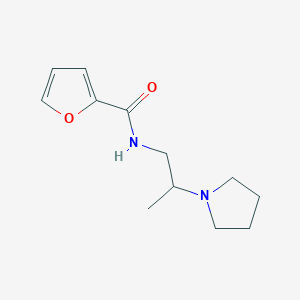
![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
